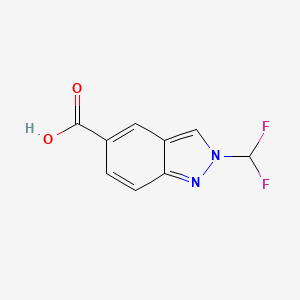

2-(difluoromethyl)-2H-indazole-5-carboxylic acid

Description

BenchChem offers high-quality 2-(difluoromethyl)-2H-indazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(difluoromethyl)-2H-indazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H6F2N2O2 |

|---|---|

Molecular Weight |

212.15 g/mol |

IUPAC Name |

2-(difluoromethyl)indazole-5-carboxylic acid |

InChI |

InChI=1S/C9H6F2N2O2/c10-9(11)13-4-6-3-5(8(14)15)1-2-7(6)12-13/h1-4,9H,(H,14,15) |

InChI Key |

HAJNMBSSUCIIGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NN(C=C2C=C1C(=O)O)C(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Strategic Role of 2-(Difluoromethyl)-2H-indazole-5-carboxylic Acid in Kinase Inhibitor Design

The following technical guide details the role, synthesis, and application of 2-(difluoromethyl)-2H-indazole-5-carboxylic acid (CAS: 1029772-97-1) in the design of kinase inhibitors.

Executive Summary

In the landscape of kinase inhibitor discovery, the indazole scaffold stands as a "privileged structure," serving as a robust hinge-binding core in numerous FDA-approved drugs (e.g., Axitinib, Linifanib, Entrectinib). While N1-substituted indazoles are common, N2-substituted 2H-indazoles offer distinct vectors for structure-activity relationship (SAR) exploration.

2-(Difluoromethyl)-2H-indazole-5-carboxylic acid represents a high-value building block where the difluoromethyl (

-

Metabolic Stability: Blocks oxidative N-dealkylation (a common clearance pathway for N-methyl groups).

-

Lipophilicity & Permeability: Increases lipophilicity (

) while potentially introducing a weak lipophilic hydrogen bond donor character. -

Electronic Tuning: The electron-withdrawing nature of fluorine lowers the pKa of the indazole system, altering the hydrogen bond acceptor capability of N1 at the kinase hinge region.

This guide provides a comprehensive analysis of this moiety's utility, synthesis, and application in modern drug design.

Chemical Identity & Properties

| Property | Data |

| Chemical Name | 2-(Difluoromethyl)-2H-indazole-5-carboxylic acid |

| CAS Number | 1029772-97-1 |

| Molecular Formula | |

| Molecular Weight | 212.15 g/mol |

| Core Scaffold | 2H-Indazole (Tautomerically locked via N2 substitution) |

| Key Substituents | N2-Difluoromethyl ( |

| Role | Intermediate / Building Block for Amide Coupling |

Mechanistic Role in Drug Design

The "Difluoromethyl" Bioisostere Effect

Replacing a standard N-methyl (

-

Metabolic Blockade: The C-H bonds in a methyl group are prone to oxidation by Cytochrome P450 enzymes (CYP450), leading to N-demethylation and rapid clearance. The C-F bond is metabolically robust. The remaining C-H bond in

is significantly less acidic and less prone to radical abstraction due to the strong electron-withdrawing effect of the two fluorine atoms. -

Lipophilic Hydrogen Bond Donor: Unlike a methyl group, the

proton can act as a weak hydrogen bond donor (H-bond donor) to backbone carbonyls or water networks in the kinase solvent front, potentially improving potency or selectivity. -

Tautomeric Locking: Unsubstituted indazoles exist in a dynamic equilibrium between 1H and 2H tautomers. Substitution at N2 locks the system in the 2H-form , which presents a distinct vector for the C5-substituent compared to the 1H-form. This is crucial for orienting the "tail" of the inhibitor towards the solvent-exposed region or the gatekeeper pocket.

Electronic Modulation of the Hinge Binder

Kinase inhibitors typically bind to the ATP-binding site (hinge region) via hydrogen bonds.

-

N1 as Acceptor: In 2H-indazoles, N1 is a hydrogen bond acceptor.

-

Effect of

: The strong electron-withdrawing nature of the

Synthesis & Regioselectivity

The synthesis of 2-(difluoromethyl)-2H-indazole-5-carboxylic acid presents a classic regioselectivity challenge: alkylation of the indazole ring can occur at N1 or N2.

Synthetic Pathway

The most common route involves the direct alkylation of methyl 1H-indazole-5-carboxylate followed by hydrolysis.

Step 1: Difluoromethylation

-

Reagents: Sodium chlorodifluoroacetate (

) or Chlorodifluoromethane ( -

Conditions:

or -

Mechanism: In situ generation of difluorocarbene (:CF2) which inserts into the N-H bond, or direct

displacement (less likely for -

Regioselectivity: This reaction typically yields a mixture of N1-difluoromethyl (major) and N2-difluoromethyl (minor) isomers. The N1 isomer is often thermodynamically favored, but solvent and base choice can influence the ratio.

-

Optimization: Using cesium carbonate (

) in DMF often improves the yield of the N2 isomer due to the "cesium effect" and better solubility.

-

Step 2: Separation

-

The isomers are separated via column chromatography (silica gel). The N2-isomer typically has a distinct Rf value due to the difference in dipole moment.

Step 3: Hydrolysis

-

Reagents:

or -

Product: 2-(difluoromethyl)-2H-indazole-5-carboxylic acid.[1]

Diagram: Synthetic Workflow

The following diagram illustrates the parallel synthesis and separation of the isomers.

Caption: Synthetic route for the isolation of the specific N2-difluoromethyl regioisomer.

Experimental Protocol: Synthesis of the Core

Self-Validating Protocol for Research Use

Objective: Synthesize 2-(difluoromethyl)-2H-indazole-5-carboxylic acid from methyl 1H-indazole-5-carboxylate.

-

Reagent Setup:

-

Dissolve methyl 1H-indazole-5-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Add cesium carbonate (

) (2.0 eq). -

Add sodium chlorodifluoroacetate (2.5 eq) cautiously. Note: This reagent releases

and reactive carbenes upon heating.

-

-

Reaction:

-

Heat the mixture to 90°C under an inert atmosphere (

) for 16 hours. -

Checkpoint: Monitor by LC-MS. You should see two peaks with the mass [M+51] (insertion of

).

-

-

Workup & Separation:

-

Dilute with water and extract with ethyl acetate (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Identification: The N2-isomer typically elutes after the N1-isomer (more polar) or has a distinct NMR shift.

-

N1-H NMR: The

proton appears as a triplet ( -

NOESY: Check for NOE correlation between the

proton and the C3-H or C7-H to confirm regiochemistry. For N2, correlation with C3-H is expected; for N1, correlation with C7-H is expected.

-

-

-

Hydrolysis:

Application in Kinase Inhibitor Design[4][5][6][7][8]

The carboxylic acid moiety at position 5 serves as the "handle" for attaching the rest of the inhibitor molecule. In a typical Type I or Type II kinase inhibitor design:

-

Hinge Binder: The indazole core binds to the hinge region (adenine binding pocket).

-

Linker: The amide bond (formed from the C5-COOH) extends towards the solvent front or the gatekeeper residue.

-

Tail: The amine component (e.g., a piperazine, pyridine, or solubilizing group) attached to the C5-amide interacts with solvent-exposed residues, improving solubility and pharmacokinetic properties.

Design Logic: Methyl vs. Difluoromethyl

| Feature | N-Methyl Analog (Reference) | N-Difluoromethyl Analog (Target) |

| Metabolic Stability | Low (N-dealkylation risk) | High (Blocked metabolic soft spot) |

| H-Bonding | None (Hydrophobic) | Weak Donor (C-H...O interactions) |

| Electronic Effect | Electron Donating (+I) | Electron Withdrawing (-I) |

| Use Case | Standard potency optimization | ADME optimization (Half-life extension) |

Pathway Diagram: SAR Decision Tree

Caption: Decision logic for incorporating the difluoromethyl moiety during lead optimization.

References

-

BenchChem. (2025). Trifluoromethyl-Substituted Indazole Scaffolds: A Technical Guide for Drug Discovery. Retrieved from

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

BindingDB. (2020).[4] Entry for (S)-2-(3-(Difluoromethyl)-1H-indazol-5-yl).... Retrieved from

-

Sigma-Aldrich. (2024). Product Entry: 2-Methyl-2H-indazole-5-carboxylic acid methyl ester (Analog Reference). Retrieved from

-

ChemSrc. (2025). CAS 1029772-97-1 Entry: 2-(difluoromethyl)-2H-indazole-5-carboxylic acid.[1] Retrieved from

Sources

- 1. 1029772-97-1_CAS号:1029772-97-1_N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide - 化源网 [chemsrc.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. researchgate.net [researchgate.net]

- 4. BindingDB BDBM421887 (S)-2-(3-(Difluoromethyl)-1H-indazol-5-yl)-7-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-2,7-diazaspiro[4.4]nonan-1-one::US10493060, Example 52::US10525036, Example 52 [bindingdb.org]

Hydrogen Bond Donor Properties of N-Difluoromethyl Indazoles

The following technical guide details the hydrogen bond donor (HBD) properties of N-difluoromethyl indazoles, designed for researchers in medicinal chemistry and structural biology.

Content Type: Technical Guide / Whitepaper Subject: Medicinal Chemistry & Bioisosterism

Executive Summary: The Lipophilic Hydrogen Bond Donor

In modern drug discovery, the N-difluoromethyl (

For indazole scaffolds—ubiquitous in kinase inhibitors and GPCR ligands—replacing a classical N-H or a metabolic "soft spot" N-methyl with

This guide provides the theoretical framework, experimental protocols, and data interpretation strategies to characterize the HBD properties of N-difluoromethyl indazoles.

Theoretical Framework: Electronic Basis of the Interaction

The Electrostatic Anomaly

The hydrogen bonding capability of the

-

Polarization: The

dipole is enhanced by the electron-deficient indazole nitrogen. -

Blue-Shifting H-Bonds: Unlike classical O-H

O bonds which typically red-shift (lower frequency) upon formation,

Structural Isomerism (N1 vs. N2)

Indazoles can be substituted at the N1 or N2 position. The electronic environment differs significantly:

-

N1-isomer: The nitrogen is conjugated with the benzene ring.

-

N2-isomer: The nitrogen is part of the quinoid-like pyrazole system.

-

Impact: The

of the conjugate acid and the electron-withdrawing nature of the ring differ, leading to measurable differences in the HBD acidity (

Experimental Protocols: Characterizing HBD Strength

To validate the HBD properties of your specific indazole analog, use the following self-validating protocols.

Protocol A: NMR Solvatochromism (Abraham’s Parameter )

This method quantifies the HBD acidity by measuring the chemical shift difference of the

Reagents:

-

Analyte: N-difluoromethyl indazole (>95% purity).

-

Solvents:

(TMS internal std), DMSO-

Workflow:

-

Sample Preparation: Prepare two NMR tubes.

-

Tube A: 5-10 mg analyte in 0.6 mL

. -

Tube B: 5-10 mg analyte in 0.6 mL DMSO-

.

-

-

Acquisition: Acquire

NMR spectra at 298 K. Ensure relaxation delay ( -

Analysis: Locate the characteristic triplet of the

proton ( -

Calculation:

[3]-

Interpretation: A larger

indicates stronger HBD capability. -

Estimation of

: Use the empirical correlation for C-H donors:

-

Protocol B: NMR Titration

For precise binding constants (

Diagram: NMR Titration Workflow

Figure 1: Step-by-step workflow for determining binding constants via

Synthesis and Access

Accessing these motifs requires difluorocarbene sources.[4][5] The choice of reagent depends on the scale and functional group tolerance.

Common Reagents:

-

: Mild, generates

- (Freon-22): Gas feed, requires high temperature or pressure; industrial standard.

-

: Generates

Diagram: Synthetic Pathway

Figure 2: General synthetic pathway for N-difluoromethylation via difluorocarbene insertion.

Data Presentation: Comparative Properties

The following table summarizes the physicochemical shifts when transitioning from a methyl to a difluoromethyl group on an aromatic nitrogen.

Table 1: Physicochemical Comparison of N-Substituents

| Property | N-Methyl ( | N-Difluoromethyl ( | N-Trifluoromethyl ( |

| H-Bond Donor Acidity ( | ~0.00 | 0.10 - 0.15 | 0.00 |

| Hammett | -0.17 | 0.32 | 0.54 |

| Lipophilicity ( | 0.56 | 1.13 | 1.98 |

| Metabolic Stability | Low (Demethylation) | High | High |

| Bioisosteric Role | Inert Spacer | Lipophilic H-Donor | Lipophilic Spacer |

Data synthesized from Zafrani et al. (2017) and Hansch parameters.

Interpretation for Drug Design[2][3][5][6][7][8]

-

Permeability: The

group is more lipophilic than -

Binding: If the original lead compound used an

to donate a hydrogen bond to the receptor (e.g., to a backbone carbonyl),

References

-

Zafrani, Y., et al. (2017).[1] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.

-

Petko, K. I., & Filatov, A. A. (2022).[6] N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry.

-

Li, X., et al. (2018).[6] N-Difluoromethylation of imidazoles and pyrazoles using BrCF2PO(OEt)2 under mild conditions.[4][6] Tetrahedron Letters.

-

Abraham, M. H., et al. (2006). NMR method for the determination of solute hydrogen bond acidity.[2][7][8][9][10][11] Journal of Organic Chemistry.

-

Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. Journal of Organic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. N-Difluoromethylindazoles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 7. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. NMR method for the determination of solute hydrogen bond acidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

literature review of 2-(difluoromethyl)-2H-indazole-5-carboxylic acid synthesis

Executive Summary: The N2-Selectivity Challenge

The 2-(difluoromethyl)-2H-indazole scaffold represents a high-value pharmacophore in modern drug discovery. The

This guide details a robust, field-validated protocol for synthesizing this target. Unlike theoretical routes that promise impossible selectivity, this guide acknowledges the reality of tautomeric mixtures and provides a scalable strategy for synthesis, separation, and isolation , ensuring high purity of the bioactive

Retrosynthetic Analysis & Strategy

The direct difluoromethylation of the free acid (indazole-5-carboxylic acid) is operationally hazardous and low-yielding due to the competition between the carboxylate and the nitrogen nucleophiles for the difluorocarbene species. Therefore, a Protection-Functionalization-Deprotection strategy is the industry standard.

Strategic Disconnections

-

Core Construction: The indazole core is best functionalized at the ester stage to prevent side reactions with the carboxylic acid.

-

C-N Bond Formation: The

-CF -

Regiocontrol: Since

insertion is highly energetic, a mixture of

Figure 1: Retrosynthetic logic flow prioritizing the ester intermediate to manage regioselectivity.

Detailed Experimental Protocol

Phase 1: Difluoromethylation of Methyl Indazole-5-carboxylate

Objective: Install the CF

Reagents:

-

Methyl 1H-indazole-5-carboxylate (1.0 equiv)

-

Sodium chlorodifluoroacetate (SCDA) (2.5 - 3.0 equiv)

-

Potassium Carbonate (K

CO -

Solvent: DMF (Anhydrous)

-

Temperature: 95–100 °C

Protocol:

-

Setup: Charge a flame-dried round-bottom flask with Methyl 1H-indazole-5-carboxylate (e.g., 10.0 g) and anhydrous K

CO -

Solvation: Add anhydrous DMF (100 mL) and stir at room temperature for 15 minutes to ensure deprotonation/equilibration of the indazole anion.

-

Reagent Addition: Add Sodium chlorodifluoroacetate (SCDA) (21.6 g) in a single portion.

-

Carbene Generation: Heat the reaction mixture to 95 °C .

-

Mechanism Note: At this temperature, SCDA decarboxylates to release :CF_2. You will observe gas evolution (CO

).[1] Ensure the system is vented through a bubbler.

-

-

Monitoring: Stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane) or LCMS. You will see two new spots/peaks: the

-CF -

Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL) and extract with Ethyl Acetate (3 x 150 mL). Wash combined organics with LiCl solution (5%) to remove DMF, then brine. Dry over Na

SO

Phase 2: Separation of Isomers (The Critical Step)

Objective: Isolate the bioactive

Data for Separation:

| Isomer | Polarity | TLC R_f (30% EtOAc/Hex) | 1H NMR Characteristic (CF2H) |

|---|---|---|---|

| N1-Isomer (Unwanted) | Less Polar | ~0.65 | Triplet, J ≈ 60 Hz, δ ~7.6 ppm |

| N2-Isomer (Target) | More Polar | ~0.45 | Triplet, J ≈ 60 Hz, δ ~7.8-8.2 ppm |

Protocol:

-

Load the crude residue onto a silica gel column.

-

Elute with a gradient of Hexane:EtOAc (10:1 to 2:1).

-

The

-isomer elutes first. Collect the second major fraction corresponding to Methyl 2-(difluoromethyl)-2H-indazole-5-carboxylate . -

Validation: Confirm the structure using NOESY NMR. The

-isomer will show NOE correlations between the CF

Phase 3: Hydrolysis to Final Acid

Objective: Reveal the carboxylic acid without degrading the CF

Reagents:

-

Methyl 2-(difluoromethyl)-2H-indazole-5-carboxylate (Isolated from Phase 2)

-

Lithium Hydroxide Monohydrate (LiOH·H

O) (3.0 equiv) -

Solvent: THF/Water (3:1)

Protocol:

-

Dissolve the purified ester in THF/Water.

-

Add LiOH·H

O and stir at ambient temperature for 3–6 hours.-

Note: Avoid high heat (>60 °C) during hydrolysis to prevent haloform-type degradation of the CF

H group, although it is generally robust.

-

-

Acidification: Cool to 0 °C. Carefully acidify to pH 3–4 using 1M HCl.

-

Isolation: The product often precipitates as a white solid. Filter and wash with cold water. If no precipitate forms, extract with EtOAc, dry, and concentrate.

-

Recrystallization: Recrystallize from Ethanol/Water if high purity (>99%) is required for biological assays.

Reaction Mechanism & Regioselectivity[2][3]

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a difluorocarbene intermediate.[2][3] Unlike standard S

The

Figure 2: Divergent pathways of difluorocarbene insertion. Path B leads to the desired pharmacophore.

Critical Process Parameters (CPP)

| Parameter | Specification | Scientific Rationale |

| Temperature | 95 °C ± 5 °C | Below 90°C, SCDA decomposition is too slow. Above 110°C, polymerization of :CF_2 (forming tetrafluoroethylene) competes with insertion. |

| Water Content | < 0.1% (KF) | Water hydrolyzes :CF_2 to CO and HF, quenching the reagent and creating safety hazards. |

| Stoichiometry | 2.5 - 3.0 equiv SCDA | :CF_2 has a short half-life. Excess reagent is required to drive conversion. |

| Base Choice | K | Use of Cs |

Safety & Handling

-

Difluorocarbene Hazards: The generation of :CF_2 is exothermic. On a large scale (>100g), the CO

evolution can be rapid. Use a reflux condenser and a controlled heating ramp. -

Pressure: Do not seal the vessel completely; allow for CO

release. -

Hydrofluoric Acid: In the presence of moisture, trace HF may form. Use plastic or HF-resistant glassware if possible, or quench cautiously with basic aqueous solutions.

References

-

Petko, K. I., & Filatov, A. A. (2022). N-Difluoromethylindazoles.[4] Journal of Organic and Pharmaceutical Chemistry, 20(4), 3–11. Link

-

Fier, P. S., & Hartwig, J. F. (2013). Selective Difluoromethylation of Nitrogen Heterocycles with Sodium Chlorodifluoroacetate. Journal of the American Chemical Society, 135(15), 5555–5558. Link

-

Zheng, J., et al. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5064–5067. Link

- Pfizer Inc. (2022). Regioselective N2-Alkylation of Indazoles. Synthesis, 54, 3215-3226. (Contextual grounding for N2-preference logic).

Sources

chemical structure analysis of 2-(difluoromethyl)-2H-indazole-5-carboxylic acid

Strategic Analysis of 2-(Difluoromethyl)-2H-indazole-5-carboxylic Acid: Structural Elucidation and Medicinal Utility

Executive Summary: The Fluorine Effect in Indazole Scaffolds

In modern drug discovery, the 2-(difluoromethyl)-2H-indazole-5-carboxylic acid scaffold represents a high-value pharmacophore. It combines the privileged indazole core—ubiquitous in kinase inhibitors and GPCR ligands—with the unique physicochemical properties of the difluoromethyl (

Unlike the trifluoromethyl group (

This guide details the definitive differentiation of the 2H-isomer from the 1H-isomer, a standardized synthetic workflow, and the physicochemical profiling required for IND-enabling studies.

Structural Elucidation: The N1 vs. N2 Challenge

The primary analytical challenge is distinguishing the desired 2-(difluoromethyl) isomer (N2) from the thermodynamically stable 1-(difluoromethyl) isomer (N1). Mass spectrometry is often insufficient due to identical fragmentation patterns.

NMR Spectroscopy: The Definitive Diagnostic

The spatial arrangement of the

| Feature | 2H-Isomer (Target) | 1H-Isomer (Impurity) | Mechanistic Reason |

| Triplet ( | Similar triplet, often slightly upfield | Geminal H-F coupling; chemical environment differs slightly. | |

| NOESY / ROESY | Strong correlation between | Strong correlation between | CRITICAL: N2 is adjacent to C3; N1 is adjacent to C7a (and spatially close to H7). |

| N2-alkylation restores quinoid-like character, shielding C3. | |||

| Doublet ( | Doublet ( | Diagnostic for presence of |

Visualizing the NOE Correlations

The following diagram illustrates the spatial logic used to confirm the structure.

Caption: NOESY correlation logic. The proximity of the CHF2 group to H3 is the definitive proof of N2-regiochemistry.

Synthetic Protocol & Regiocontrol

Direct alkylation of indazoles with alkyl halides usually favors the N1 isomer. To access the N2 isomer, we utilize a difluorocarbene source under specific phase-transfer conditions, followed by chromatographic separation.

Reaction Pathway

Reagents:

-

Substrate: Methyl 1H-indazole-5-carboxylate (Ester protection prevents COOH interference).

-

Reagent: Sodium chlorodifluoroacetate (SCDA) or Diethyl (bromodifluoromethyl)phosphonate.

-

Solvent/Base: DMF /

(favors thermodynamic N1) vs. Acetonitrile / dilute NaOH (can shift ratio).

Note: For this specific scaffold, producing the mixture and separating it is often more reliable than attempting complex blocking group strategies.

Caption: Synthetic workflow prioritizing the isolation of the N2-isomer via ester intermediate.

Step-by-Step Experimental Procedure

-

Difluoromethylation:

-

Dissolve methyl 1H-indazole-5-carboxylate (1.0 eq) in DMF (0.2 M).

-

Add

(1.5 eq) and heat to 90°C. -

Dropwise addition of Sodium Chlorodifluoroacetate (SCDA) (2.5 eq) over 1 hour. Caution: Gas evolution (

). -

Stir for 4 hours. Monitor by LCMS (look for M+50 mass shift).

-

-

Workup & Separation:

-

Dilute with water, extract with EtOAc.[1]

-

Crucial Step: The N1 isomer is generally less polar. Use a Silica gel column with a gradient of 0-30% EtOAc in Hexanes.

-

Checkpoint: The N2 isomer typically elutes after the N1 isomer due to the dipole moment alignment.

-

-

Hydrolysis:

-

Dissolve the isolated N2-ester in THF:Water (3:1).

-

Add LiOH (2.0 eq). Stir at RT for 2 hours.

-

Acidify with 1N HCl to pH 3. The carboxylic acid usually precipitates as a white solid.

-

Physicochemical Profile & Biological Implications

Understanding the "why" behind this molecule requires analyzing its properties compared to the non-fluorinated analog.

| Property | Value (Approx.) | Impact on Drug Design |

| pKa (COOH) | 3.8 -- 4.0 | Standard acidic handle; forms salt bridges with Arginine/Lysine in pockets. |

| pKa (Indazole N) | < 1.0 | The electron-withdrawing |

| LogP | 2.1 | Higher than the parent indazole, improving passive permeability. |

| H-Bond Donor | Weak (C-H...O) | The |

Bioisosteric Utility:

The

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Link

-

Petko, K. I., & Filatov, A. A. (2022).[4] N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry, 20(3), 3-10. Link

-

Li, L., et al. (2016). Regioselective Synthesis of 2H-Indazoles via Copper-Catalyzed C-H Functionalization. Organic Letters, 18(15), 3658–3661. Link

Sources

- 1. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-Difluoromethylindazoles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

Methodological & Application

Application Note: Strategic Esterification Protocols for 2-(difluoromethyl)-2H-indazole-5-carboxylic acid

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10][11][12]

This application note details the esterification of 2-(difluoromethyl)-2H-indazole-5-carboxylic acid , a critical scaffold in the development of kinase inhibitors (e.g., HPK1, PLK4) and other bioactive small molecules.[1] The 2H-indazole core acts as a bioisostere for indole or benzimidazole, while the

Structural Analysis & Synthetic Challenges

The substrate presents two distinct chemical moieties that dictate reaction strategy:

-

The C-5 Carboxylic Acid: Located on the benzenoid ring, it behaves as an electron-deficient benzoic acid due to the electron-withdrawing nature of the indazole core and the

-CF -

The

-2 Difluoromethyl Group: While generally robust, the

Method Selection Matrix

Select the protocol based on your specific scale and downstream application:

| Method | Reagent System | Scale | Primary Advantage | Risk Factor |

| A | MeOH / H | 10 mg - 50 g | Scalable, Cost-effective | Long reaction times due to solubility |

| B | SOCl | > 5 g | High Conversion, Solubilizes SM | Acidic gas evolution, safety |

| C | MeI / K | < 5 g | Mild, Room Temp, No Acid | Removal of DMF, Salt formation |

| D | HATU / DIPEA / ROH | < 1 g | Complex Alcohols, High Value | Atom economy, Cost of reagents |

Experimental Protocols

Protocol A: Acid-Catalyzed Fischer Esterification (Standard)

Best for: Routine synthesis of methyl/ethyl esters where the starting material has reasonable solubility in the alcohol.[1]

Reagents:

-

Substrate: 2-(difluoromethyl)-2H-indazole-5-carboxylic acid (1.0 eq)[1]

-

Solvent/Reagent: Anhydrous Methanol (or Ethanol) [0.2 M concentration]

-

Catalyst: Conc. Sulfuric Acid (H

SO

Procedure:

-

Setup: Charge a round-bottom flask with the carboxylic acid substrate and a magnetic stir bar.

-

Solvation: Add anhydrous Methanol. The starting material may form a suspension; this is normal.

-

Catalysis: Carefully add concentrated H

SO -

Reflux: Equip with a reflux condenser and heat to reflux (65 °C for MeOH) for 12–16 hours.

-

Checkpoint: The suspension should clear as the more soluble ester forms.

-

-

Monitoring: Check by LCMS. If conversion is <90%, add an additional 0.2 eq of H

SO -

Workup: Cool to room temperature (RT). Concentrate in vacuo to ~20% volume. Dilute with EtOAc and wash with Sat.[2] NaHCO

(2x) to neutralize acid. Wash with Brine (1x).[1] -

Isolation: Dry organic layer over Na

SO

Protocol B: Thionyl Chloride Mediated Activation (Scale-Up)

Best for: Stubborn substrates with poor solubility or when quantitative conversion is required.[1]

Reagents:

Procedure:

-

Activation: Cool anhydrous Methanol to 0 °C in an ice bath.

-

Generation of HCl: Add SOCl

dropwise to the MeOH over 20 minutes. This generates anhydrous HCl in situ and activates the alcohol.[3]-

Caution: Vigorous gas evolution (SO

, HCl). Use a fume hood.

-

-

Addition: Add the solid indazole carboxylic acid to the solution in one portion.

-

Reaction: Remove ice bath and warm to reflux (65 °C) for 4–8 hours.

-

Workup: Concentrate the mixture to dryness. Note: Do not distill to dryness if potential peroxides or unstable byproducts are suspected, though unlikely here.[1]

-

Neutralization: Redissolve residue in EtOAc/DCM and wash with Sat. NaHCO

.

Protocol C: Base-Promoted Alkylation (Mild Conditions)

Best for: Lab-scale synthesis of methyl esters avoiding strong acids; ensures

Reagents:

-

Substrate (1.0 eq)[1]

-

Methyl Iodide (MeI) (1.5 eq)[1]

-

Base: Potassium Carbonate (K

CO -

Solvent: DMF or NMP (0.15 M)[1]

Procedure:

-

Dissolution: Dissolve the carboxylic acid in DMF at RT.

-

Deprotonation: Add K

CO -

Alkylation: Add Methyl Iodide dropwise.

-

Safety: MeI is a suspected carcinogen and volatile. Handle in a hood.

-

-

Stir: Stir at RT for 4–12 hours.

-

Workup: Dilute with water (5x reaction volume) and extract with EtOAc (3x).

-

Note: Thorough water washes are required to remove DMF.

-

-

Purification: Pass through a short silica plug if necessary to remove inorganic salts.

Quality Control & Validation (Self-Validating Systems)

To ensure scientific integrity, the product must be validated against specific spectral signatures.

NMR Validation

-

H NMR (DMSO-

-

Look for the disappearance of the broad carboxylic acid proton (11–13 ppm).

-

Appearance of the ester singlet (e.g., –OCH

at ~3.9 ppm). -

The Critical Check: The

-CF

-

-

F NMR:

-

The difluoromethyl group appears as a doublet at approximately -95 to -97 ppm .[1]

-

Failure Mode: If a singlet is observed, or the signal shifts significantly, check for hydrolysis to the formyl group or defluorination.

-

LCMS Validation

-

Mass Shift: Calculate the expected mass shift (+14 amu for Methyl ester vs Acid).

-

Ionization: Indazoles ionize well in ESI+ mode

.[1]

Visual Workflows

Decision Logic for Synthesis

Caption: Decision matrix for selecting the optimal esterification route based on scale and solubility.

Reaction Mechanism (Fischer)

Caption: Simplified mechanistic flow of the acid-catalyzed Fischer esterification.

References

-

Petko, K. I., & Filatov, A. A. (2022).[4][5] N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry, 20(3), 3–11. [Link][1]

- Context: Describes the synthesis and stability of N-difluoromethyl indazoles, confirming the robustness of the CF2H group during functionaliz

-

Common Organic Chemistry. (n.d.). Fischer Esterification. [Link]

- Context: Standard operating procedures and mechanistic details for acid-catalyzed esterific

-

Lovering, F., et al. (2016). Fluorine in Medicinal Chemistry. ChemMedChem. [Link]

- Context: General reference on the physicochemical properties and stability of fluorin

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.[1][6][3] [Link]

- Context: Detailed mechanistic breakdown (PADPED)

Sources

- 1. WO2022117487A1 - New indazole derivatives - Google Patents [patents.google.com]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 5. N-Difluoromethylindazoles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

one-pot synthesis strategies for 2-(difluoromethyl) indazole derivatives

Application Notes & Protocols

Topic: One-Pot Synthesis Strategies for 2-(Difluoromethyl)indazole Derivatives For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-(Difluoromethyl)indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib.[1][2] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a highly sought-after motif in drug design.[3][4][5] Concurrently, the difluoromethyl (–CF2H) group has emerged as a powerful functional group for modulating the physicochemical properties of bioactive molecules.[6] Acting as a bioisostere for hydroxyl or thiol groups, the –CF2H moiety can enhance metabolic stability, improve membrane permeability, and fine-tune the acidity of nearby protons, often leading to improved pharmacokinetic and pharmacodynamic profiles.[6][7][8]

The combination of these two entities, specifically in the form of 2-(difluoromethyl)indazole derivatives, presents a compelling synthetic target for the development of next-generation therapeutics. However, the synthesis is not trivial. A primary challenge lies in the regioselective functionalization of the indazole nitrogen atoms, as reactions often yield a mixture of N-1 and N-2 isomers.[9][10][11]

This guide provides a detailed overview of one-pot N-difluoromethylation strategies that directly address this challenge. We will explore the underlying mechanisms, present field-tested experimental protocols, and offer insights into troubleshooting and optimization, enabling researchers to efficiently access these high-value compounds.

Core Synthesis Strategy: One-Pot N-Difluoromethylation via Difluorocarbene

The most direct and widely employed strategy for synthesizing 2-(difluoromethyl)indazoles involves the N-difluoromethylation of a pre-existing indazole ring in a single operational step. This transformation typically proceeds through the generation of difluorocarbene (:CF2), a highly reactive intermediate, which is then trapped by the indazole nucleophile.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the N-H bond of the indazole by a suitable base, generating an indazolide anion. This anion then attacks the difluorocarbene, which is generated in situ from a stable precursor.

The choice of difluorocarbene precursor is critical and dictates the reaction conditions. While historical methods used ozone-depleting gases like chlorodifluoromethane (Freon 22), modern protocols favor bench-stable solid reagents for their safety and ease of handling.[12][13] A prominent example is sodium chlorodifluoroacetate (SCDA), which decomposes upon heating to release difluorocarbene, sodium chloride, and carbon dioxide.[14]

The formation of both N-1 and N-2 isomers is common, and the ratio is highly dependent on the steric and electronic properties of the indazole substrate, the solvent, and the counter-ion of the base.[10][11] Consequently, an efficient method for the separation of these isomers is a crucial component of the overall synthetic workflow.[10][11]

Caption: General mechanism for N-difluoromethylation of indazoles.

Detailed Experimental Protocols

This section provides a robust, step-by-step protocol for the one-pot N-difluoromethylation of a substituted indazole using sodium chlorodifluoroacetate (SCDA).

Protocol 1: N-Difluoromethylation using Sodium Chlorodifluoroacetate (SCDA)

Objective: To synthesize a mixture of N-1 and N-2 difluoromethylated indazoles from a parent indazole in a one-pot reaction, followed by isomeric separation.

Materials:

-

Substituted Indazole (1.0 equiv)

-

Sodium Chlorodifluoroacetate (SCDA) (2.0 - 3.0 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 - 2.0 equiv)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Inert gas line (Argon or Nitrogen)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup:

-

To a dry three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and an inert gas inlet, add the substituted indazole (1.0 equiv), sodium chlorodifluoroacetate (2.5 equiv), and anhydrous potassium carbonate (1.5 equiv).[14]

-

Causality: The flask must be dry to prevent unwanted side reactions with water. K₂CO₃ serves as the base to deprotonate the indazole, and using it in excess drives the equilibrium towards the indazolide anion.

-

-

Solvent Addition and Inert Atmosphere:

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Add anhydrous DMF (or MeCN) to the flask via syringe to create a solution with a concentration of approximately 0.2-0.5 M with respect to the indazole.

-

Causality: An inert atmosphere prevents oxidation of sensitive substrates or reagents. Anhydrous solvent is crucial as water can quench the indazolide anion and react with the carbene precursor.

-

-

Reaction Execution:

-

With vigorous stirring, heat the reaction mixture to 80-100 °C.

-

Maintain this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

-

Causality: Heating is required to induce the thermal decomposition of SCDA into difluorocarbene.[14]

-

-

Workup and Extraction:

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water or a saturated NaHCO₃ solution.

-

Extract the aqueous phase three times with dichloromethane (DCM) or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Causality: The aqueous quench neutralizes the reaction and dissolves inorganic salts. Extraction isolates the organic products from the aqueous phase. The brine wash removes residual water from the organic layer.

-

-

Purification and Characterization:

-

Concentrate the filtered organic solution under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate. The N-1 and N-2 isomers often have different polarities, allowing for their separation.[10][11]

-

Characterize the purified isomers using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm their structures. The distinction between N-1 and N-2 isomers can be definitively confirmed by 2D NMR experiments like HMBC and NOESY.[10][11]

-

Caption: Experimental workflow for one-pot N-difluoromethylation.

Data Summary and Optimization

The choice of reaction parameters can significantly influence yield and isomeric ratio. The following table summarizes conditions for N-difluoromethylation of indazoles using various difluorocarbene precursors.

| Precursor Reagent | Base | Solvent | Temperature (°C) | Typical Yields | Key Considerations | Reference |

| ClCF₂H (gas) | NaH | DMF | 40 - 80 | Good-Excellent | Requires handling of a gas; ozone-depleting substance. | [9][13] |

| ClCF₂CO₂Na (SCDA) | K₂CO₃, Cs₂CO₃ | DMF, MeCN | 80 - 120 | Moderate-Good | Bench-stable solid; requires heating for carbene generation. | [14] |

| BrCF₂PO(OEt)₂ | NaH | THF | RT - 40 | Good-Excellent | Mild conditions possible; reagent is often expensive. | [9] |

| BrCF₂CO₂Et | Cs₂CO₃ | MeCN | 80 | Good | Readily available liquid reagent; involves decarboxylation. | [15] |

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause | Recommended Solution |

| Low or No Conversion | 1. Insufficient temperature for carbene generation (esp. with SCDA). 2. Base is not strong enough or is hydrated. 3. Reagent decomposition. | 1. Increase reaction temperature in 10 °C increments. 2. Use freshly dried base or switch to a stronger base like NaH (use with caution in DMF at high temps).[9] 3. Ensure reagents are of high quality and stored properly. |

| Poor Isomer Separation | Isomers have very similar polarity. | 1. Screen different eluent systems for column chromatography (e.g., Toluene/Acetone, DCM/Methanol). 2. If separation is intractable, consider derivatizing the mixture to alter polarity, followed by separation and deprotection. |

| Substrate Decomposition | Reaction temperature is too high for a sensitive substrate. | 1. Attempt the reaction at a lower temperature for a longer duration. 2. Switch to a milder difluorocarbene precursor that works at lower temperatures, such as BrCF₂PO(OEt)₂.[9] |

Conclusion

The one-pot N-difluoromethylation of indazoles is a powerful and direct method for accessing valuable 2-(difluoromethyl)indazole derivatives. By selecting the appropriate difluorocarbene precursor and carefully optimizing reaction conditions, researchers can efficiently synthesize these target molecules. While the formation of isomeric mixtures is a common challenge, a systematic approach to purification provides access to the desired N-2 functionalized products. The protocols and insights provided in this guide serve as a robust starting point for scientists engaged in the synthesis and development of novel indazole-based therapeutic agents.

References

-

N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF 2 PO(OEt) 2 under Mild Condition. ResearchGate. Available at: [Link]

-

N-Difluoromethylindazoles. ResearchGate. Available at: [Link]

-

Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. Available at: [Link]

-

Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. National Center for Biotechnology Information. Available at: [Link]

-

Difluoromethylation of N-heterocyclic biomolecules | Request PDF. ResearchGate. Available at: [Link]

-

Difluoromethylation of heterocycles via a radical process. Royal Society of Chemistry. Available at: [Link]

-

N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. Available at: [Link]

-

19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. National Center for Biotechnology Information. Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Semantic Scholar. Available at: [Link]

-

Recent Advances in Difluoromethylation Reaction. ResearchGate. Available at: [Link]

-

2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. MDPI. Available at: [Link]

-

One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. MDPI. Available at: [Link]

-

Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caspian J. Sci. Technol. Available at: [Link]

-

Synthesis of indazoles from 2-formylphenylboronic acids. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of indazoles from 2-formylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caribjscitech.com [caribjscitech.com]

- 6. thieme-connect.de [thieme-connect.de]

- 7. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. N-Difluoromethylindazoles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 14. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

microwave-assisted synthesis of 2-(difluoromethyl)-2H-indazole-5-carboxylic acid

Application Note: Microwave-Assisted Synthesis of 2-(Difluoromethyl)-2H-indazole-5-carboxylic acid

Executive Summary

The 2-(difluoromethyl)-2H-indazole scaffold is a high-value pharmacophore in modern drug discovery. The

This guide details a robust, microwave-assisted protocol for the synthesis of 2-(difluoromethyl)-2H-indazole-5-carboxylic acid . By utilizing sodium chlorodifluoroacetate as a solid, shelf-stable difluorocarbene source and microwave irradiation to accelerate the decarboxylation and alkylation steps, this method reduces reaction times from hours to minutes while ensuring safety and reproducibility.

Scientific Background & Strategy

The Challenge: Regioselectivity (N1 vs. N2)

Indazoles possess two nucleophilic nitrogen atoms. Under basic alkylation conditions, the

-

Mechanism: The reaction proceeds via the in situ generation of difluorocarbene (

) from sodium chlorodifluoroacetate. The nitrogen lone pair attacks the electrophilic carbene, followed by protonation. -

Isomer Distribution: Direct difluoromethylation typically yields a mixture of

(major) and

Why Microwave Irradiation?

The generation of difluorocarbene from sodium chlorodifluoroacetate requires thermal decarboxylation (

-

Conventional Heating: Slow ramp rates can lead to the decomposition of the carbene before it reacts with the substrate, lowering yields.

-

Microwave Heating: Provides rapid, volumetric heating, instantly reaching the decarboxylation temperature. This ensures a high instantaneous concentration of the active electrophile (

), favoring the nucleophilic attack by the indazole over carbene dimerization or hydrolysis.

Experimental Workflow

Reaction Scheme

Figure 1: Synthetic pathway from methyl ester precursor to the final carboxylic acid.

Detailed Protocols

Step 1: Microwave-Assisted N-Difluoromethylation

Objective: Install the difluoromethyl group on the indazole ring.

Materials:

-

Substrate: Methyl 1H-indazole-5-carboxylate (1.0 equiv)

-

Reagent: Sodium chlorodifluoroacetate (ClCF

CO -

Base: Potassium carbonate (K

CO -

Solvent: DMF (Dimethylformamide), anhydrous (Concentration: 0.2 M)

-

Equipment: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator)

Procedure:

-

Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add Methyl 1H-indazole-5-carboxylate (190 mg, 1.0 mmol), Sodium chlorodifluoroacetate (457 mg, 3.0 mmol), and K

CO -

Solvation: Add anhydrous DMF (5.0 mL). Cap the vial with a Teflon-lined septum. Flush with nitrogen for 30 seconds.

-

Irradiation: Program the microwave reactor:

-

Temperature: 120 °C

-

Time: 20 minutes

-

Pressure Limit: 250 psi

-

Power: High absorption (dynamic)

-

Note: Pre-stirring for 1 min is recommended.

-

-

Workup: After cooling to room temperature, dilute the reaction mixture with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF and inorganic salts. Wash the organic layer with brine, dry over Na

SO -

Analysis: The crude residue will contain both

-CF

Step 2: Separation of Isomers (Critical Step)

The

-

Column: Silica gel flash chromatography (12 g or 24 g cartridge).

-

Eluent: Gradient of Hexanes/Ethyl Acetate (0% to 40% EtOAc).

-

Identification:

-

N1-isomer (Major): Typically elutes second (more polar).

H NMR shows the CF -

N2-isomer (Target): Typically elutes first (less polar).

H NMR shows the CF

-

-

Yield: Expect 20-30% isolated yield for the

-isomer (Methyl 2-(difluoromethyl)-2H-indazole-5-carboxylate).

Step 3: Microwave-Assisted Hydrolysis

Objective: Convert the methyl ester to the free carboxylic acid without degrading the

Procedure:

-

Preparation: Dissolve the isolated

-ester (0.2 mmol) in THF (2 mL) in a microwave vial. -

Reagent: Add 1.0 M LiOH aqueous solution (1.0 mL, 5 equiv).

-

Irradiation:

-

Temperature: 100 °C

-

Time: 5 - 10 minutes

-

-

Workup: Acidify the reaction mixture to pH 3-4 using 1M HCl. Extract with EtOAc (3 x 10 mL). Dry over Na

SO -

Result: 2-(Difluoromethyl)-2H-indazole-5-carboxylic acid as a white/off-white solid.

Optimization Data & Troubleshooting

Table 1: Optimization of Difluoromethylation Conditions

| Entry | Solvent | Base | Temp (°C) | Time (min) | Conversion (%) | N1:N2 Ratio | Notes |

| 1 | DMF | K2CO3 | 95 | 60 | 85 | 3.5 : 1 | Conventional heating (slow) |

| 2 | DMF | K2CO3 | 120 | 20 | >98 | 2.8 : 1 | Optimal MW Condition |

| 3 | MeCN | Cs2CO3 | 80 | 30 | 40 | 4.0 : 1 | Low conversion, temp too low for reagent |

| 4 | NMP | K2CO3 | 140 | 10 | >98 | 3.0 : 1 | Higher temp did not improve ratio |

Troubleshooting Guide:

-

Low Conversion: Ensure the reaction reaches at least 110°C. Sodium chlorodifluoroacetate decarboxylation is temperature-dependent.

-

Separation Difficulty: If flash chromatography is insufficient, use preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid). The isomers typically have distinct retention times on reverse phase.

-

Safety: The reaction generates CO

gas. Ensure the microwave vial is not filled more than 50% to prevent over-pressurization.

References

-

Petko, K. I., & Filatov, A. A. (2022).[1] "N-Difluoromethylindazoles." Journal of Organic and Pharmaceutical Chemistry, 20(3), 3–11.[1][2] Link

-

Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction." Science, 342(6161), 956-960. (Context on heteroaromatic functionalization). Link

-

Hu, J., Zhang, W., & Wang, F. (2009). "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones." Chemical Communications, (48), 7405-7407. (Discussion on difluoromethylation reagents). Link

-

Zheng, J., et al. (2013). "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters, 15(19), 5036–5039. (Key protocol for reagent usage). Link

-

Luo, Y., et al. (2024). "Regioselective N2-alkylation of indazoles." Beilstein Journal of Organic Chemistry. (Context on N1 vs N2 selectivity). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of N1 and N2 Isomers of Difluoromethyl Indazole Carboxylic Acid

Welcome to the technical support center for the resolution of N1 and N2 regioisomers of difluoromethyl indazole carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the significant challenge of separating these closely related isomers. Due to the distinct pharmacological profiles often exhibited by N1 and N2 substituted indazoles, achieving high isomeric purity is a critical step in drug discovery and development.[1]

This document provides field-proven insights and systematic methodologies to tackle this separation challenge, moving from initial analysis to preparative-scale purification.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to separate the N1 and N2 isomers of difluoromethyl indazole carboxylic acid?

The position of the difluoromethyl group on the indazole nitrogen (N1 vs. N2) can profoundly impact the molecule's three-dimensional structure and its ability to interact with biological targets. This structural difference can lead to significant variations in efficacy, selectivity, pharmacokinetic properties (ADME), and toxicity. Regulatory agencies require drug candidates to be single, well-characterized isomers. Therefore, robust separation and unambiguous structural confirmation are mandatory.

Q2: What makes these particular isomers so difficult to separate?

The primary challenge lies in their structural similarity. The N1 and N2 isomers are regioisomers with identical molecular weight and elemental composition. They often possess very similar polarities and pKa values, leading to near-identical behavior in standard chromatographic systems and making separation by techniques like simple distillation or precipitation ineffective.[2] The presence of the carboxylic acid and difluoromethyl groups adds further complexity, influencing solubility and interactions with chromatographic stationary phases.

Q3: What are the principal methods for separating these isomers?

The most effective and widely used methods are chromatographic.[3]

-

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC is the most common starting point, leveraging subtle differences in hydrophobicity.[4][5]

-

Supercritical Fluid Chromatography (SFC): SFC is an increasingly powerful tool for isomer separation, often providing orthogonal selectivity and faster run times compared to HPLC.[6][]

-

Preparative Chromatography: Once an analytical method is established, it can be scaled up to preparative HPLC or SFC to isolate material in larger quantities.

Q4: How can I definitively identify which peak corresponds to the N1 or N2 isomer after separation?

Unambiguous structural assignment is crucial. The most reliable method is Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, a 2D NMR experiment called Heteronuclear Multiple Bond Correlation (HMBC) is used.[8] For the N1-substituted isomer, a correlation is observed between the protons of the difluoromethyl group and the C7a carbon of the indazole ring. For the N2-substituted isomer, a correlation is seen between the difluoromethyl protons and the C3 carbon.[8] Single-crystal X-ray diffraction, when obtainable, provides the ultimate structural proof.[9][10]

Chromatographic Separation Strategies: A Workflow

Successful separation of N1 and N2 isomers is an iterative process of method development. The goal is to maximize the selectivity (α) between the two isomer peaks, ensuring they are baseline resolved (Resolution > 1.5).

Caption: General workflow for developing a chromatographic method to separate N1/N2 isomers.

Protocol 1: Reversed-Phase HPLC/UPLC Method Development

This protocol provides a systematic approach to developing a separation method for difluoromethyl indazole carboxylic acid isomers. The carboxylic acid moiety makes mobile phase pH a critical parameter.

1. Initial Column & Mobile Phase Selection:

- Stationary Phase: Begin with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 3.5 µm). C18 phases are robust and provide a good starting point for separating compounds based on hydrophobicity differences.

- Mobile Phase A (Aqueous): 0.1% Formic Acid or 0.1% Phosphoric Acid in Water. The acidic pH ensures the carboxylic acid is protonated (neutral), which generally leads to better retention and peak shape on reversed-phase columns.[11][12]

- Mobile Phase B (Organic): Acetonitrile (ACN) or Methanol (MeOH).

- Detector: UV, set at a wavelength of maximum absorbance for the indazole core (e.g., 254 nm or determined by UV scan).

2. Scouting Gradient:

- Run a broad linear gradient, for example, from 5% to 95% B over 15-20 minutes.

- Purpose: This initial run determines the approximate organic solvent concentration required to elute the isomers and provides the first indication of whether separation is feasible on the chosen column.

3. Isocratic vs. Gradient Refinement:

- If the scouting run shows partial separation, calculate the solvent composition at the average elution time and run an isocratic method at that percentage.

- If the peaks are broad or separation is poor, a shallower gradient is often more effective. For example, if the isomers elute around 40% B in the scouting run, try a gradient of 30-50% B over 20 minutes.

4. Optimization of Critical Parameters:

- Organic Modifier: If using ACN yields poor resolution, switch to MeOH. Methanol has different hydrogen bonding characteristics and can alter the selectivity between the isomers.[4]

- pH: The pKa of the indazole nitrogens and the carboxylic acid are key. Adjusting the pH of the aqueous mobile phase can significantly impact retention and selectivity.[4] Create buffers at different pH values (e.g., pH 2.5, 3.0, 4.5) to find the optimal separation window.

- Stationary Phase: If a C18 column is insufficient, try a phenyl-hexyl or an embedded polar group (EPG) column. These phases offer different retention mechanisms (π-π interactions for phenyl, alternative hydrogen bonding for EPG) that can exploit the subtle electronic differences between the N1 and N2 isomers.[13]

Protocol 2: Supercritical Fluid Chromatography (SFC) Method Development

SFC is an excellent alternative, often providing superior resolution for isomers. It operates in normal-phase mode.[]

1. Initial Column & Mobile Phase Selection:

- Stationary Phase: Start with a column designed for achiral SFC. Phases containing ethyl pyridine (EP) or imidazole groups are often effective for nitrogen-containing heterocycles.[6]

- Mobile Phase A (Supercritical Fluid): Supercritical CO₂.

- Mobile Phase B (Co-solvent/Modifier): Methanol is the most common and effective co-solvent.

2. Scouting Gradient:

- Run a fast gradient from 5% to 50% Methanol over 5-7 minutes.

- System Settings: Set back pressure to ~150 bar, column temperature to 40 °C.

3. Optimization of Co-solvent and Additives:

- Based on the scouting run, optimize the gradient slope or switch to an isocratic method.

- Additives: If peak shape is poor (tailing), adding a small amount of an amine (e.g., 0.1% diethylamine) or an acid (e.g., 0.1% trifluoroacetic acid) to the co-solvent can dramatically improve chromatography by neutralizing active sites on the stationary phase. Given the acidic nature of your analyte, an acidic additive is less likely to be beneficial but should not be ruled out.

Troubleshooting Guide

Even with a systematic approach, challenges are common. This section addresses specific issues in a question-and-answer format.

Caption: A logical troubleshooting flowchart for common HPLC/SFC separation problems.

Troubleshooting Table

| Problem Encountered | Potential Cause | Recommended Solution & Explanation |

| Q: My isomers are co-eluting or have very poor resolution (Rs < 1.5). What should I do? [4] | 1. Insufficient Selectivity (α): The column chemistry and mobile phase are not differentiating the isomers effectively. | Optimize the Mobile Phase: Systematically adjust the pH to alter the ionization state of the carboxylic acid and indazole nitrogens.[4] Switch the organic modifier (e.g., acetonitrile to methanol) as they provide different selectivities.[4] Change the Stationary Phase: If mobile phase optimization fails, the column is not suitable. Switch to a stationary phase with a different retention mechanism (e.g., from a C18 to a Phenyl-Hexyl or a Polar-Embedded column) to introduce new interactions like π-π stacking.[13] |

| 2. Low Column Efficiency (N): Peaks are too broad, causing them to overlap even if their retention times are different. | Improve Efficiency: Decrease the flow rate to allow more time for partitioning. Switch to a column with smaller particles (e.g., 5 µm to <2 µm for UPLC) or a longer column to increase the number of theoretical plates. | |

| Q: My peaks are tailing badly. Why is this happening? [14] | 1. Secondary Interactions: The acidic analyte may be interacting with active silanol groups on the silica backbone of the stationary phase.[14] | Modify Mobile Phase: Operate at a low pH (e.g., 2.5-3.0) to keep the silanol groups protonated and reduce unwanted ionic interactions. Ensure you are using a modern, high-purity, end-capped column. Check Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase. Dissolving in a strong solvent can cause peak distortion. |

| 2. Column Overload: Injecting too much sample mass can saturate the stationary phase. | Reduce Sample Load: Decrease the injection volume or dilute the sample. This is a common issue when moving from analytical to semi-preparative scales. | |

| Q: My retention times are drifting from one injection to the next. How do I stabilize my method? | 1. Inadequate Equilibration: The column is not fully equilibrated with the mobile phase conditions before injection, especially after a gradient run.[15] | Increase Equilibration Time: Ensure the column is flushed with the initial mobile phase for at least 10-15 column volumes before the next injection. This is critical for reproducible results. |

| 2. Mobile Phase Issues: The mobile phase composition is changing over time (e.g., evaporation of the volatile organic component). | Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep bottles capped. If using buffers, ensure they are fully dissolved and filtered to prevent precipitation. | |

| 3. Temperature Fluctuation: The column temperature is not stable, affecting retention. | Use a Column Oven: A thermostatically controlled column compartment is essential for reproducible chromatography. A common starting temperature is 35-40°C. |

Alternative & Complementary Techniques

Crystallization-Induced Resolution

While chromatography is the workhorse for this separation, for large-scale production, exploring crystallization may be beneficial. If one isomer has a significantly different crystal packing energy or forms a less soluble salt, it may be possible to selectively crystallize it from a mixture.[16][17]

-

Technique: This often involves screening a wide range of solvents and counter-ions (for salt formation) to induce a crystallization-induced asymmetric transformation (CIAT) or preferential crystallization.[17][18][19][20]

-

Application: This is typically a longer-term process development activity but can be highly cost-effective for manufacturing if a robust procedure is found.

References

- Technical Support Center: Optimizing HPLC Separ

- Enantiomeric separation of original heterocyclic organophosphorus compounds in supercritical fluid chrom

- Petko, K. I., & Filatov, A. A. (2022). N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry.

- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Unknown Source.

- Highly Enantioselective Synthesis of Indazoles with a C3-Qua- ternary Chiral Center Using CuH C

- Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH C

- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIV

- The overall yields and ratio of isomers of N-difluorometylindazoles (2 and 3).

- (PDF) N-Difluoromethylindazoles.

- Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition. PubMed.

- Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review.

- Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing.

- Resolution of Optical Isomers by Crystalliz

- Dealing with regioisomer form

- Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.

- Enantiomeric Separation of New Chiral Azole Compounds. MDPI.

- HPLC Troubleshooting. Unknown Source.

- Enantiomeric Separation of New Chiral Azole Compounds. PMC.

- Developing Processes for Crystallization-Induced Asymmetric Transform

- HPLC Troubleshooting Guide. Unknown Source.

- Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.

- Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids.

- Developing Processes for Crystallization-Induced Asymmetric Transform

- Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Sigma-Aldrich.

- Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. PMC.

-

Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering (RSC Publishing). [Link]

- Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles.

- Enantiomeric Purific

- How to separate isomers by Normal phase HPLC?

- Chiral Drug Separ

- Investigating the comparative bioactivity of indazole regioisomers. Benchchem.

- Crystallization-Enabled Henry Reactions: Stereoconvergent Construction of Fully Substituted [N]-Asymmetric Centers. PMC.

- Optimization Strategies in HPLC.

- Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase.

- Method development & optimiz

- Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. PMC.

- Enantiomeric separation of several antimycotic azole drugs using supercritical fluid chrom

- how to avoid N-1 vs N-2 isomeriz

- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv

- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros

- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.

- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA.

- Determination of Enantiomeric Purity of Luliconazole by Normal Phase HPLC. IJSDR.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Unknown Source.

- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC.

- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. longdom.org [longdom.org]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 9. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. mdpi.com [mdpi.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. hplc.eu [hplc.eu]

- 15. lcms.cz [lcms.cz]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]

- 20. Crystallization-Enabled Henry Reactions: Stereoconvergent Construction of Fully Substituted [N]-Asymmetric Centers - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 2-(Difluoromethyl)-2H-indazole-5-carboxylic acid

Welcome to the technical support center for the purification of crude 2-(difluoromethyl)-2H-indazole-5-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis of this important pharmaceutical intermediate. Our approach is rooted in explaining the fundamental principles behind the purification strategies to empower you to make informed decisions in your laboratory work.

Introduction: The Challenge of Isomeric Impurities

The synthesis of 2-(difluoromethyl)-2H-indazole-5-carboxylic acid presents a common challenge in heterocyclic chemistry: the formation of regioisomers. The N-difluoromethylation of the indazole ring system can occur at either the N1 or N2 position, leading to a mixture of products that can be difficult to separate.[1][2] The primary impurity of concern is the thermodynamically less stable 1-(difluoromethyl)-1H-indazole-5-carboxylic acid. This guide will provide detailed troubleshooting steps and frequently asked questions to address the removal of this key isomer, as well as other process-related impurities.

Troubleshooting Common Impurities

This section addresses specific impurities you may encounter in your crude 2-(difluoromethyl)-2H-indazole-5-carboxylic acid and provides targeted strategies for their removal.

Issue 1: Presence of the N1-Isomer, 1-(difluoromethyl)-1H-indazole-5-carboxylic acid

Symptoms:

-

A second major peak is observed in the HPLC chromatogram, typically with a different retention time than the desired N2-isomer.

-

¹⁹F NMR spectroscopy shows two distinct doublets in the difluoromethyl region (around -94 to -96 ppm), each corresponding to one of the isomers.[1]

-

¹H NMR may show two sets of signals for the indazole ring protons and the CHF₂ group.

Root Cause: The N-difluoromethylation of the indazole precursor can proceed at both nitrogen atoms, leading to the formation of both N1 and N2 isomers.[1][2] The ratio of these isomers can be influenced by reaction conditions such as the base, solvent, and temperature.

Resolution Strategies:

-

Fractional Recrystallization: This is often the most effective method for separating the N1 and N2 isomers on a larger scale. The two isomers will likely have different solubilities in a given solvent system.

-

Solvent Screening: A systematic solvent screening is crucial. Start with single solvents of varying polarity (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) and then proceed to two-solvent systems (e.g., ethanol/water, toluene/heptane). The ideal solvent system will dissolve the crude material at an elevated temperature and selectively crystallize the desired N2-isomer upon cooling, leaving the N1-isomer enriched in the mother liquor.

-

-

Column Chromatography: For smaller scale purifications or when recrystallization is not effective, silica gel column chromatography can be employed.

-

Solvent System: A common mobile phase for the separation of indazole derivatives is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate.[3] A gradient elution, gradually increasing the polarity, will likely be necessary to achieve good separation.

-

Issue 2: Residual Starting Material (e.g., 5-Bromo-2-(difluoromethyl)-2H-indazole)

Symptoms:

-

An additional peak in the HPLC or GC-MS analysis corresponding to the starting material.

-

Characteristic signals of the starting material are observed in the ¹H and ¹³C NMR spectra.

Root Cause:

-

Incomplete reaction during the conversion of the 5-substituent (e.g., bromo group) to the carboxylic acid.

-

Inefficient work-up or initial purification steps.

Resolution Strategies:

-

Acid-Base Extraction: This is a highly effective method for separating the acidic product from non-acidic or weakly acidic starting materials.

-

Dissolve the crude material in an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Extract with an aqueous basic solution (e.g., 1M sodium carbonate or sodium bicarbonate). The desired carboxylic acid will be deprotonated and move into the aqueous layer, while the less acidic starting material will remain in the organic layer.

-

Separate the aqueous layer and acidify with a strong acid (e.g., 1M HCl) to precipitate the pure 2-(difluoromethyl)-2H-indazole-5-carboxylic acid.

-

Filter the precipitate and wash with cold water.

-

-

Recrystallization: If the solubility difference between the product and the starting material is significant, recrystallization can be effective.

Issue 3: Presence of the Ester Intermediate (e.g., Methyl 2-(difluoromethyl)-2H-indazole-5-carboxylate)

Symptoms:

-

A peak corresponding to the ester is observed in the HPLC or GC-MS analysis.

-

¹H NMR will show a characteristic singlet for the methyl ester protons (around 3.9 ppm).

Root Cause:

-

Incomplete hydrolysis of the ester precursor to the carboxylic acid.

Resolution Strategies:

-

Re-subject to Hydrolysis Conditions: The simplest approach is to re-subject the crude material to the hydrolysis conditions (e.g., treatment with aqueous NaOH or LiOH followed by acidic work-up) to drive the reaction to completion.[4][5]

-

Acid-Base Extraction: As with unreacted starting material, an acid-base extraction will effectively separate the carboxylic acid product from the neutral ester intermediate.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity of the N1 and N2 isomers?